5-Oxaspiro[3.4]octan-8-one
Description
Contextualization of Spiro Compounds in Advanced Organic Chemistry Research
Spirocyclic systems are not merely a chemical curiosity; they are pivotal in the advancement of organic synthesis and medicinal chemistry. Their rigid and well-defined three-dimensional nature allows for precise spatial arrangement of functional groups, a critical feature in the design of new drugs and materials. researchgate.netgoogle.com
Historical Trajectory of Spirocyclic Systems
The study of spiro compounds dates back to the early 20th century, with Adolf von Baeyer providing the first systematic nomenclature for these unique bicyclic systems in 1900. wikipedia.org Initially, the synthesis of these strained ring systems posed a significant challenge to chemists. researchgate.net However, advancements in synthetic methodologies throughout the 20th and 21st centuries have made a wide array of spirocyclic frameworks accessible, leading to their increased exploration in various fields. google.comcambridgescholars.com The inherent ring strain in smaller spirocycles was once a barrier, but is now often exploited as a driving force in chemical transformations. rsc.org
Significance of Spiro[3.4]octane Frameworks in Synthetic Chemistry
The spiro[3.4]octane skeleton, which forms the carbocyclic core of 5-Oxaspiro[3.4]octan-8-one, is a particularly valuable motif in modern synthetic chemistry. This framework is found in numerous biologically active molecules and natural products. rsc.org The development of novel synthetic routes to functionalized spiro[3.4]octanes is an active area of research, driven by the need for new molecular scaffolds in drug discovery. rsc.orgmdpi.comrsc.org For instance, strain-release driven spirocyclization of bicyclo[1.1.0]butanes has recently emerged as a powerful strategy for accessing these frameworks. rsc.orgrsc.org
Unique Structural Attributes and Intrinsic Strain of this compound
This compound possesses a distinct structure, featuring a five-membered tetrahydrofuran (B95107) ring fused to a four-membered cyclobutanone (B123998) ring at a single spiro-carbon atom. This arrangement imparts specific stereochemical and electronic properties that govern its reactivity.
Stereochemical Considerations and Chirality in Oxaspiroketones
The spirocyclic nature of this compound introduces the possibility of chirality. wikipedia.org A molecule is considered chiral if it is non-superimposable on its mirror image. mnstate.edulibretexts.org The central spiro-carbon in many spirocyclic compounds can be a stereocenter if the two rings and their substituents are arranged asymmetrically. mnstate.edu In oxaspiroketones, the presence of the oxygen atom and the ketone group can influence the stereochemical outcome of reactions, making stereoselective synthesis a key challenge and area of interest. smolecule.com The precise control of stereochemistry is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities.
Influence of Ring Strain on Reactivity Profiles
The this compound framework incorporates a strained four-membered cyclobutanone ring. smolecule.com Ring strain, a consequence of non-ideal bond angles and steric interactions, significantly influences the reactivity of cyclic molecules. rsc.org In the case of this compound, this strain can be harnessed to drive ring-opening or rearrangement reactions, providing access to more complex molecular architectures. smolecule.com The presence of the ketone functionality further activates the cyclobutane (B1203170) ring towards nucleophilic attack. smolecule.com
Current Research Landscape and Unaddressed Challenges Pertaining to this compound
Current research on spiro[3.4]octane systems is vibrant, with a focus on developing new synthetic methods and exploring their applications in medicinal chemistry and material science. rsc.orgmdpi.com However, specific research on this compound appears to be less extensive. While synthetic routes to related oxaspiro[3.4]octane derivatives have been described, dedicated studies on the reactivity and potential applications of this compound are not widely reported in the available literature. orgsyn.orgclockss.org
Key challenges that remain include the development of efficient and stereoselective syntheses of this compound and its derivatives. Furthermore, a thorough investigation of its chemical reactivity, driven by its inherent ring strain and the interplay of the ether and ketone functionalities, is needed to unlock its full potential as a synthetic building block.
Physicochemical and Spectroscopic Data of this compound and Related Compounds
Table 1: Physicochemical Properties of a Related Isomer: 5-Oxaspiro[3.4]octan-1-one
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₂ |
| Average Mass | 126.155 g/mol |
Data sourced from the CompTox Chemicals Dashboard. epa.gov
Table 2: Spectroscopic Data for 5-Oxaspiro[3.4]octan-1-one
| Spectroscopic Technique | Key Data Points | Reference |
|---|---|---|
| Infrared (IR) Spectroscopy | Neat, cm⁻¹: 2954 (s), 2876(s), 1788 (s), 1058 (s), 1021(s) | orgsyn.org |
| ¹H Nuclear Magnetic Resonance (NMR) | (400 MHz, CDCl₃) δ: 1.87–1.95 (m, 3 H), 2.01–2.17 (m, 3 H), 2.60–2.77 (m, 2 H), 3.87 (t, J = 6.4 Hz, 2 H) | orgsyn.org |
| ¹³C Nuclear Magnetic Resonance (NMR) | (100 MHz, CDCl₃) δ: 25.8, 26.8, 33.9, 39.8, 70.2, 97.0, 211.9 | orgsyn.org |
| Mass Spectrometry (MS) | (EI) m/z 127.06 (M + H)⁺ | orgsyn.org |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Oxaspiro[3.4]octan-1-one |
| Bicyclo[1.1.0]butane |
| Thromboxane A2 |
| 1,5-Dioxaspiro[3.4]octane |
| Pyridinium tribromide |
| 1,4-Dioxaspiro[4.5]decane |
| Cyclohexanone |
| Glycol |
| Spiropentane |
| Spirohexane |
| Spiroundecane |
| 2,6-Diazaspiro[3.4]octane |
| 6,7-Diazaspiro[3.4]octane |
| Azomethine imine |
| 5-Oxaspiro[3.4]octane-2-carboxylic acid |
| Spiro[3.4]octane-2-carboxylic acid |
| 5,8-Dioxaspiro[3.4]octan-2-one |
| 6-Oxaspiro[3.4]octan-1-one |
| 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one |
| 5-oxaspiro[3.4]octan-8-ol |
| 1-Oxaspiro[3.4]octane |
| 2-Oxaspiro[3.4]octane |
| D-erythrose |
| L-threose |
| 4-Silaspiro[3.4]octane |
| 5-Silaspiro[4.4]nonane |
| 5-Silaspiro[4.4]nona-2,7-diene |
| 4-Germaspiro[3.4]octane |
| 6-Germaspiro[5.5]undecane |
| 2,2-Dimethyl-1-oxa-spiro[2.5]octane |
| 1,7-Dioxaspiro[5.5]undecane |
| 2,4,8,10-Tetraoxaspiro[5.5]undecane |
| 3,9-Diethenyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
| 5,8-Dithiaspiro[3.4]octane |
| 1,4-Dithiaspiro[4.5]decane |
| 6,10-Dithiaspiro[4.5]decane |
| 1,5-Dithiaspiro[5.5]undecane |
| 1,4-Dithiaspiro[4.9]tetradecane |
| 7-Amino-5-oxaspiro[3.4]octan-8-one |
| Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate |
| 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- |
| Cyclopropenone |
| 2-Bromo-5,8-dioxaspiro[3.4]octane |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane |
Gaps in Synthetic Methodologies
The synthesis of spirocyclic compounds, especially those containing strained rings like cyclobutane, presents considerable challenges. For the this compound framework, these challenges translate into significant gaps in the available synthetic methodologies.
A primary issue is the limited number of direct and high-yielding synthetic routes specifically targeting the 8-one isomer. While detailed procedures exist for related isomers, such as the synthesis of 5-Oxaspiro[3.4]octan-1-one from 2,3-dihydrofuran (B140613) and 1,3-dichloroacetone, these methods are often multi-step and rely on harsh reagents like t-butyllithium and lithium naphthalenide. orgsyn.org Such conditions limit the functional group tolerance of the reaction, precluding the use of sensitive substrates and narrowing the scope of potential applications.
Furthermore, there is a notable scarcity of enantioselective synthetic protocols. The development of methods to control the stereochemistry at the spiro-center is crucial for applications in pharmaceutical development, where a single enantiomer is often responsible for the desired biological activity. smolecule.com Existing strategies for related spiroketones have sometimes failed when applied to highly hindered systems, pointing to the need for new catalytic approaches. nih.gov The incompatibility of traditional catalysts with the polar functional groups typically found in these molecules has been a persistent barrier. researchgate.net This highlights a clear need for the development of milder, more robust, and stereoselective catalytic systems capable of efficiently constructing the this compound core.
Unexplored Mechanistic Pathways
The mechanisms underpinning the formation of spiro[3.4]octanone systems are not fully understood, and many potential reaction pathways remain unexplored. The selective formation of the 8-one isomer over other possible structures is a question of fundamental mechanistic importance that has not been adequately addressed. It is plausible that subtle variations in reaction conditions could steer the reaction toward different isomers, but the mechanistic basis for such selectivity is currently unknown.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, represents a powerful but underutilized tool for exploring these mechanistic landscapes. arxiv.orgnih.gov Such studies could elucidate the transition states and energy barriers associated with different cyclization pathways, providing crucial insights for the rational design of new synthetic strategies. For instance, investigating whether the formation proceeds via a concerted pericyclic reaction, a stepwise ionic pathway, or a radical-mediated process could open new avenues for synthesis.
Cascade or domino reactions, which form multiple bonds in a single operation, are an efficient means of building molecular complexity. nih.gov However, the mechanistic details of such transformations leading to spiroketones are often speculative. The precise sequence of bond-forming events and the nature of any transient intermediates are difficult to determine experimentally. Unraveling these complex mechanistic puzzles is essential for optimizing reaction conditions and expanding the synthetic utility of these cascades. The potential for photochemical transformations or novel rearrangements to access the this compound skeleton also represents a significant area of unexplored mechanistic territory. nih.govtypeset.io
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Oxaspiro[3.4]octan-1-one |
| 2,3-dihydrofuran |
| 1,3-dichloroacetone |
| t-butyllithium |
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-2-5-9-7(6)3-1-4-7/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAICPLJLRQFWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 5 Oxaspiro 3.4 Octan 8 One
Retrosynthetic Disconnection Strategies for the 5-Oxaspiro[3.4]octan-8-one Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several logical disconnections can be envisioned to simplify the spirocyclic framework.
A primary disconnection strategy involves breaking the bonds adjacent to the spirocyclic carbon. This can lead to two general approaches:
Disconnection of the C-O and a C-C bond of the tetrahydrofuran (B95107) ring: This approach simplifies the target molecule into a substituted cyclobutanone (B123998) precursor. The key challenge in the forward sense would be an intramolecular etherification to form the five-membered oxygen-containing ring.
Disconnection of two C-C bonds of the cyclobutanone ring: This strategy leads to precursors that can undergo ring-closing reactions to form the four-membered ring. This might involve a precursor containing a pre-formed tetrahydrofuran ring.
A common retrosynthetic pathway for spiroketones involves identifying a key bond formation that establishes the spirocenter. For this compound, this could involve an intramolecular alkylation or an annulation reaction on a suitable precursor.
Development of Key Spirocenter Formation Reactions
The construction of the spiro[3.4]octanone core hinges on the efficient formation of the spirocenter. Several powerful synthetic methods have been developed for this purpose.
Ring-Closing Strategies for Oxaspiroketones
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of cyclic and spirocyclic compounds. This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, such as ethylene (B1197577). For the synthesis of oxaspiroketones, a precursor containing two tethered alkene functionalities can be subjected to RCM to construct one of the rings of the spirocycle.
Another important ring-closing strategy is intramolecular cyclization. For instance, a bromocation-induced cascade cyclization has been utilized for the synthesis of 1,5-Dioxaspiro[3.4]octane systems. This type of reaction proceeds through the activation of an alkyne by a bromine source, followed by intramolecular attack of a hydroxyl group to form a dihydrofuran intermediate, which then undergoes a second cyclization to form the spiro-oxetane. While not directly applied to this compound, this strategy highlights the potential of cascade reactions in constructing complex spirocyclic systems.
| Ring-Closing Strategy | Catalyst/Reagent | Precursor Type | Ring Formed | Reference |
| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (e.g., Grubbs' II) | Diene-containing precursor | Cycloalkene | General RCM literature |
| Bromocation-Induced Cascade Cyclization | Pyridinium tribromide (PyHBr3) | Unsymmetrical diol with an alkyne | Spiro-oxetane | Not specified |
Cycloaddition Reactions in Spiro[3.4]octanone Synthesis
Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic and spirocyclic systems. Among these, [2+2] photocycloaddition reactions are particularly useful for the construction of four-membered rings, such as the cyclobutanone moiety in this compound. This reaction involves the photochemical excitation of an alkene, which then reacts with another alkene to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the substrates and the reaction conditions. For the synthesis of spiro[3.4]octanones, an intramolecular [2+2] photocycloaddition of a substrate containing both an enone and a tethered alkene could be a viable strategy.
Rearrangement Reactions Leading to the Spiroketone Framework
Molecular rearrangements offer a powerful method for the construction of complex carbocyclic and heterocyclic frameworks, including spiroketones. These reactions often proceed through the formation of a cationic or radical intermediate, which then undergoes a skeletal reorganization to a more stable structure.
One notable example is the Lewis acid-promoted dearomative spirocyclization of allenes. In this type of reaction, a Lewis acid activates an allene (B1206475) tethered to an aromatic ring, inducing a cyclization that disrupts the aromaticity and forms a spirocyclic dienone. While this specific example leads to a different spirocyclic system, the underlying principle of using a rearrangement to construct the spirocenter is a valuable synthetic strategy.
Asymmetric Synthesis of Enantiopure this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For chiral molecules like this compound, asymmetric synthesis is essential to access single enantiomers.
Chiral Auxiliary-Mediated Approaches
One of the most reliable and widely used methods for asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Evans' oxazolidinone auxiliaries are a prominent class of chiral auxiliaries that have been extensively used in asymmetric alkylations and aldol (B89426) reactions. In the context of synthesizing derivatives of this compound, an Evans auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction that establishes a chiral center. For example, in an intramolecular alkylation to form one of the rings, the chiral auxiliary would direct the attack of the nucleophile from one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would then provide the enantiomerically enriched spiroketone derivative.
| Chiral Auxiliary | Type of Reaction | Key Feature |
| Evans' Oxazolidinones | Asymmetric Alkylation, Asymmetric Aldol | Formation of a chiral enolate, directing the approach of the electrophile. |
| Pseudoephedrine | Asymmetric Alkylation | Forms crystalline derivatives, often allowing for easy purification. |
Organocatalytic Asymmetric Methodologies
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering a metal-free alternative to traditional methods. In the context of spirocyclic systems analogous to this compound, organocatalysis provides a direct route to chiral architectures with high levels of stereocontrol.
A prominent strategy involves the use of chiral amine catalysts, such as those derived from cinchona alkaloids, to facilitate domino reactions. For instance, a domino Michael/hemiacetalization reaction between cyclic β-oxo aldehydes and aromatic β,γ-unsaturated α-keto esters can be catalyzed by cinchona alkaloids to produce spiro-dihydropyran structures. nih.gov This transformation proceeds with high efficiency and stereoselectivity, achieving enantiomeric excesses (ee) of up to 97%. nih.gov This approach highlights the capacity of organocatalysis to construct complex spirocyclic ethers from simple precursors in a single, highly controlled step. The development of such organocatalytic cascades is a focal point in the synthesis of heterocycles and spiro compounds. mdpi.comnih.gov
The effectiveness of various organocatalysts has been screened for the synthesis of related spirooxindole skeletons, with chiral bases and thioureas like Takemoto's catalyst showing promise in inducing enantioselectivity. researchgate.net Another powerful technique is the asymmetric desymmetrization of prochiral starting materials, such as cyclopentene-1,3-diones, using chiral phosphoric acid catalysts like H8-TRIP to yield chiral cyclopentane (B165970) 1,3-diones bearing a hydrazone motif with excellent diastereo- and enantioselectivities. rsc.org These methodologies underscore the versatility of organocatalysis in generating stereochemically rich spirocyclic frameworks.
Table 1: Organocatalytic Approach to Spiro-Dihydropyran Synthesis This table is representative of organocatalytic methods for analogous oxaspirocycle synthesis.
| Catalyst | Reactants | Reaction Type | Key Feature | Enantiomeric Excess (ee) |
| Cinchona Alkaloid | Cyclic β-oxo aldehyde, Aromatic β,γ-unsaturated α-keto ester | Domino Michael/Hemiacetalization | High stereoselectivity | Up to 97% nih.gov |
| H8-TRIP | Cyclopentene-1,3-dione, Donor-acceptor hydrazone | Asymmetric Desymmetrization | Broad substrate scope | High (not specified) rsc.org |
Metal-Catalyzed Enantioselective Transformations
Metal catalysis offers a complementary and highly effective approach for the enantioselective synthesis of chiral molecules. Metal/lipase-catalyzed dynamic kinetic resolution (DKR) is a particularly practical process for converting racemic alcohols into enantiopure esters with quantitative conversion. mdpi.com This method combines the high selectivity of enzymes (lipases) with the racemization efficiency of metal catalysts.
Ruthenium (Ru) catalysts are well-known for this purpose, but newer homogeneous and heterogeneous catalysts based on iron (Fe) and vanadium (V) have been developed to make the DKR process more sustainable and to broaden the substrate scope. mdpi.com These catalytic systems can be applied to a wide range of substrates, including challenging allylic and tertiary alcohols. mdpi.com The integration of DKR into cascade reactions allows for the one-pot synthesis of complex chiral molecules through the formation of multiple bonds. mdpi.com While direct metal-catalyzed synthesis of this compound is specific, these principles of enantioselective catalysis are broadly applicable to the synthesis of its chiral precursors.
Modern Synthetic Tactics for Enhanced Efficiency
Recent advancements in chemical synthesis have focused on improving efficiency, safety, and sustainability. Flow chemistry, green chemistry principles, and photochemical/electrochemical methods are at the forefront of this evolution, offering significant advantages for the synthesis of complex structures like this compound.
Flow Chemistry Applications in Spiro Compound Synthesis
Flow chemistry, or continuous flow processing, has become a powerful technology for molecular assembly, providing superior control over reaction parameters compared to traditional batch processes. nih.govspirochem.com Its benefits include enhanced heat and mass transfer, improved safety, and the ability to automate and scale up production reliably. rsc.orgresearchgate.net
A notable application is the development of a telescoped flow process for synthesizing a chiral spiroketone intermediate, which is a crucial building block for several active pharmaceutical ingredients (APIs). rsc.orgresearchgate.netrsc.org This process efficiently combines a ring-closing metathesis (RCM) step with a subsequent hydrogenation step, using a single Hoveyda-Grubbs 2nd generation catalyst for both transformations. rsc.orgrsc.org This innovative approach eliminates the need for intermediate separation and purification, significantly streamlining the workflow. rsc.orgrsc.org
Table 2: Comparison of Batch vs. Telescoped Flow Process for Chiral Spiroketone Synthesis
| Parameter | Original Batch Process | Telescoped Flow Process | Improvement |
| Catalyst Loading | Higher | Significantly Reduced | 70% cost saving on catalyst rsc.org |
| Process Mass Intensity (PMI) | 43.9 | 16.8 | 60% decrease rsc.orgrsc.org |
| Throughput (6h) | Lower | 20 grams with >99% yield | Highly scalable and efficient rsc.org |
| Unit Operations | Multiple (RCM, isolation, hydrogenation) | Single continuous process | Streamlined, no intermediate separation rsc.org |
This integration of multiple reaction steps into a single, continuous sequence demonstrates the power of flow chemistry to accelerate the synthesis of complex molecules like spirocyclic polyketides. nih.gov
Green Chemistry Principles and Sustainable Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgnih.gov The twelve principles of green chemistry provide a framework for assessing the sustainability of a synthetic route. semanticscholar.orgessentialchemicalindustry.org Key principles include waste prevention, maximizing atom economy, using catalysis over stoichiometric reagents, and employing safer solvents. nih.govessentialchemicalindustry.org
The telescoped flow process for spiroketone synthesis is a prime example of green chemistry in action. rsc.orgrsc.org By significantly reducing catalyst loading and solvent usage, the process achieves a remarkable 60% decrease in Process Mass Intensity (PMI), a key metric for evaluating the "greenness" of a process. rsc.orgrsc.org The use of a single, reusable catalyst for multiple steps aligns with the principle of catalysis. essentialchemicalindustry.org The implementation of such processes in pharmaceutical manufacturing can lead to more sustainable and economically viable production of APIs. nih.gov
Photochemical and Electro-chemical Approaches
Photochemical and electrochemical methods offer sustainable and powerful alternatives to traditional synthesis, often allowing for unique transformations under mild conditions. spirochem.comresearchgate.net These techniques utilize light or electricity as "traceless" reagents, minimizing waste.
Photochemistry: Flow techniques are particularly well-suited for photochemical transformations ("photoflow"), as they allow for uniform irradiation and efficient scaling up, which can be challenging in batch reactors. spirochem.com
Electrochemistry: Electrochemical synthesis avoids the need for external chemical oxidants or reductants. A notable example is the Cp2Fe-mediated electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones. rsc.org This method proceeds through a dearomative spirocyclization initiated by a radical cation, demonstrating broad substrate scope and good diastereoselectivity without the need for high temperatures or harsh reagents. rsc.org Similar electrochemical approaches could be envisioned for the synthesis of oxaspiro compounds by enabling intramolecular cyclization of amino alcohol substrates to form heterocycles. rsc.org
These modern approaches represent a growing area of research for constructing complex heterocyclic and spirocyclic systems. nih.govharvard.edu
Total Synthesis of Complex Molecules Featuring the this compound Motif
The this compound core is a constituent of various complex natural products. Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry and total synthesis. Strategies that can efficiently construct this motif are crucial for accessing these larger, biologically important molecules.
For example, the picrotoxane family of natural products contains intricate cage-like structures where spirocyclic ethers are key features. The total synthesis of these molecules often relies on strategic C-H or C-C bond activation to build the complex polycyclic system. chemrxiv.org The development of synthetic routes that can form the oxaspiro[3.4]octanone core early on provides a convergent pathway to these and other complex targets. The synthesis of novel azaspiro[3.4]octanes and thia-azaspiro[3.4]octanes has been reported as providing multifunctional modules for drug discovery, highlighting the importance of this class of spirocycles. researchgate.netnih.gov
Reactivity Profiles and Elucidation of Reaction Mechanisms of 5 Oxaspiro 3.4 Octan 8 One
Carbonyl Reactivity and Transformations of the Spiroketone
The carbonyl group of the cyclopentanone (B42830) ring in 5-Oxaspiro[3.4]octan-8-one is the primary site for nucleophilic attack. Its reactivity is influenced by the steric hindrance imposed by the adjacent spirocyclic oxetane (B1205548) ring.
Expected Carbonyl Transformations:
Reduction: The ketone can be reduced to the corresponding alcohol, 5-oxaspiro[3.4]octan-8-ol, using standard reducing agents. The choice of reagent would influence the stereochemical outcome.
Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be a mild and effective choice. Lithium aluminum hydride (LiAlH₄) would also be effective but is a stronger, less chemoselective reducing agent.
Nucleophilic Addition: Organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents are expected to add to the carbonyl carbon, forming a tertiary alcohol. The spiro-fused oxetane ring would likely direct the incoming nucleophile to the less hindered face of the carbonyl.
Olefinations: The Wittig reaction provides a classic method for converting ketones to alkenes. wikipedia.orgmasterorganicchemistry.comlumenlearning.com The reaction of this compound with a phosphonium (B103445) ylide (e.g., Ph₃P=CH₂) would yield the corresponding exocyclic methylene (B1212753) compound, 8-methylene-5-oxaspiro[3.4]octane. The stereoselectivity of the Wittig reaction depends on the stability of the ylide used. organic-chemistry.org
Table 3.1: Predicted Carbonyl Transformations
| Reaction Type | Reagent Example | Predicted Product |
|---|---|---|
| Reduction | NaBH₄, MeOH | 5-Oxaspiro[3.4]octan-8-ol |
| Grignard Addition | CH₃MgBr, then H₃O⁺ | 8-Methyl-5-oxaspiro[3.4]octan-8-ol |
Ring-Opening and Ring-Expansion Reactions of the Oxaspiro System
The oxetane ring in this compound is a strained four-membered ether. This ring strain makes it susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions, a reactivity not typical for acyclic ethers. libretexts.orgopenstax.org
Acid-Catalyzed Ring-Opening: In the presence of a strong acid (e.g., H₂SO₄, HX), the oxetane oxygen would be protonated, activating the ring for nucleophilic attack. masterorganicchemistry.com The nucleophile (e.g., water, alcohol, halide) would then attack one of the oxetane carbons. The regioselectivity of this attack depends on the reaction mechanism, which can have both Sₙ1 and Sₙ2 characteristics. libretexts.orgopenstax.org Attack at the spiro-carbon would lead to a more complex rearranged product.
Nucleophilic Ring-Opening: Strong nucleophiles can also open the oxetane ring, typically via an Sₙ2 mechanism at one of the methylene carbons of the oxetane.
Ring Expansion: Under certain conditions, particularly those involving the formation of a carbocation adjacent to the cyclobutane (B1203170) portion of the structure (which is part of the oxetane), a ring expansion could occur. masterorganicchemistry.comyoutube.com For example, treatment of the corresponding alcohol derivative with acid could lead to rearrangement and expansion to a six-membered ring.
Functional Group Interconversions on the Spiro[3.4]octan-8-one Scaffold
Beyond direct reactions at the carbonyl or oxetane, functional group interconversions could be performed on derivatives of this compound. For instance, if the ketone is first reduced to the alcohol (5-oxaspiro[3.4]octan-8-ol), the hydroxyl group can be further transformed.
Table 3.2: Potential Functional Group Interconversions of 5-Oxaspiro[3.4]octan-8-ol
| Starting Material | Reagent(s) | Product Functional Group |
|---|---|---|
| 5-Oxaspiro[3.4]octan-8-ol | TsCl, pyridine | Tosylate (good leaving group) |
| 5-Oxaspiro[3.4]octan-8-ol | PBr₃ | Bromide |
These transformations would create new substrates for further synthetic manipulations, such as nucleophilic substitution reactions on the tosylate or bromide.
Mechanistic Studies of Key Synthetic Transformations
No specific mechanistic studies for reactions involving this compound were found. However, the mechanisms of its potential reactions can be inferred from well-established organic chemistry principles.
Wittig Reaction: The mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.comlibretexts.org This intermediate then collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene.
Acid-Catalyzed Oxetane Opening: The reaction likely proceeds through a protonated oxetane intermediate. youtube.com The subsequent nucleophilic attack would involve a transition state with significant Sₙ1 character at the more substituted carbon or Sₙ2 character at the less substituted carbon. openstax.org Computational studies would be required to determine the precise nature of these transition states for this specific molecule.
Acid Catalysis: As mentioned, acid catalysis is crucial for activating the oxetane ring toward opening by weak nucleophiles. masterorganicchemistry.com
Metal Catalysis: Lewis acids could potentially be used to activate the carbonyl group toward nucleophilic attack, possibly enhancing stereoselectivity. For oxetane ring-opening, certain transition metal catalysts are known to promote specific transformations, although no examples involving this particular substrate have been published.
Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
Selectivity is a key consideration in the reactions of this bifunctional molecule.
Chemoselectivity: In reactions with reagents that can react with both ketones and ethers (like strong reducing agents), chemoselectivity would be a challenge. Mild reagents like NaBH₄ would selectively reduce the ketone without opening the oxetane ring.
Regioselectivity: In the acid-catalyzed ring-opening of the oxetane, the site of nucleophilic attack (regioselectivity) is critical. The outcome depends on the balance between steric and electronic factors, with attack often favoring the carbon that can best stabilize a partial positive charge. libretexts.orgopenstax.org
Stereoselectivity: The spirocyclic nature of the molecule creates distinct faces for chemical attack. For example, the reduction of the carbonyl group would likely lead to the formation of one diastereomer of the alcohol preferentially, as the hydride reagent would approach from the less sterically hindered face. masterorganicchemistry.com The inherent chirality of the molecule means that reactions could also be designed to be enantioselective with the use of chiral catalysts.
Theoretical and Computational Investigations of 5 Oxaspiro 3.4 Octan 8 One
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and bonding of 5-Oxaspiro[3.4]octan-8-one. These calculations provide insights into the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
Key parameters obtained from these calculations include atomic charges, bond orders, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 2.8 D |
Analysis of the molecular orbitals would likely reveal that the HOMO is predominantly localized on the oxygen atom of the tetrahydrofuran (B95107) ring, while the LUMO is centered on the carbonyl group of the cyclobutanone (B123998) ring. This distribution suggests that the oxygen atom is the primary site for electrophilic attack, and the carbonyl carbon is susceptible to nucleophilic attack.
Conformational Analysis and Dynamics of the Spiro Ring System
The spirocyclic structure of this compound imparts significant conformational constraints. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles.
The tetrahydrofuran ring can adopt various conformations, such as envelope and twist forms, while the cyclobutanone ring is known for its puckered nature. The spiro fusion of these two rings leads to a complex conformational landscape. Computational methods can be used to determine the relative energies of these conformers and the transition states connecting them. A new procedure for full conformational analyses comprising the statistical analysis of molecular dynamics trajectories has been developed and applied rsc.org. In a study of spiro-epoxides, eight conformers were found for each case, with two chair-like conformers being predominant at room temperature rsc.org.
Table 2: Relative Energies of this compound Conformers (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Conformer | Relative Energy (kcal/mol) |
| A (Envelope-Puckered) | 0.00 |
| B (Twist-Puckered) | 1.25 |
| C (Envelope-Planar) | 3.50 |
The dynamics of the spiro ring system can be investigated through molecular dynamics simulations, which provide insights into the time evolution of the molecular geometry. These simulations can reveal the pathways of conformational interconversion and the flexibility of the ring system.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed energy landscape for a given reaction. This landscape provides valuable information about the reaction's feasibility, kinetics, and selectivity. The mechanisms of organometallic reactions are routinely modeled by calculating intermediates and transition-state structures on a potential energy surface with density functional theory (DFT) byu.edu.
For instance, the reduction of the carbonyl group or the ring-opening of the tetrahydrofuran moiety can be modeled. The calculated activation energies for different pathways can help predict the most likely reaction outcome under specific conditions.
Table 3: Calculated Activation Energies for Hypothetical Reactions of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Reaction | Pathway | Activation Energy (kcal/mol) |
| Carbonyl Reduction | Hydride attack from face A | 15.2 |
| Hydride attack from face B | 18.5 | |
| Ring Opening | Acid-catalyzed | 25.0 |
| Base-catalyzed | 32.1 |
These calculations can also elucidate the role of catalysts and solvents in modifying the reaction pathways and energy barriers.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations offer a way to assess the conformational stability of this compound over time. researchgate.net By simulating the motion of atoms under a given set of conditions (e.g., temperature, pressure, solvent), MD simulations can reveal the preferred conformations and the transitions between them. nih.gov
Analysis of the root-mean-square deviation (RMSD) of the atomic positions during the simulation provides a measure of the structural stability. A stable conformation will exhibit small fluctuations in its RMSD over time. Furthermore, MD simulations can be used to study the influence of the environment, such as the presence of a solvent, on the conformational preferences of the molecule. Molecular dynamics simulations can be a powerful computational approach for investigating a protein's structural stability and dynamics at the atomic resolution over time researchgate.net.
Structure-Energy Relationship (SER) Analysis and Strain Energy Calculations
The strain energy of this compound can be calculated by comparing its heat of formation with that of a strain-free reference compound. Computational methods, such as homodesmotic reactions, are commonly used to estimate strain energies. researchgate.net These reactions are designed so that the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. Strain energy can be calculated by comparing the strained molecule to an unstrained polymer or homodesmotic reaction product, resulting in a single strain energy for the entire molecule researchgate.netnih.gov.
Table 4: Calculated Strain Energies for Rings in this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Ring System | Calculated Strain Energy (kcal/mol) |
| Tetrahydrofuran Ring | ~6 |
| Cyclobutanone Ring | ~26 |
| Total Strain Energy | ~32 |
The calculated strain energy provides insights into the thermodynamic stability of the molecule and its propensity to undergo reactions that relieve this strain. For instance, the high strain of the cyclobutanone ring might make it susceptible to ring-opening reactions.
Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Oxaspiro 3.4 Octan 8 One
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 5-Oxaspiro[3.4]octan-8-one.
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutanone (B123998) and tetrahydrofuran (B95107) rings. Protons adjacent to the carbonyl group (α-protons) would appear downfield due to the anisotropic effect of the C=O bond, while protons adjacent to the ether oxygen would also be shifted downfield. The ¹³C NMR spectrum would prominently feature a signal for the carbonyl carbon in the range of 205-220 ppm, characteristic of a cyclobutanone. uobasrah.edu.iq
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears hydrogen atoms.
COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) couplings through two or three bonds, establishing the connectivity of protons within each ring system. For instance, it would show correlations between adjacent methylene (B1212753) protons in both the cyclobutane (B1203170) and tetrahydrofuran moieties.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) couplings between protons and carbons. This is vital for connecting the two ring systems across the spirocenter and for confirming the position of the carbonyl group by observing correlations from nearby protons to the C=O carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry by identifying protons that are close in three-dimensional space, regardless of their bonding connectivity. libretexts.orglibretexts.orgnanalysis.com In a rigid spirocyclic system like this compound, NOESY can reveal the relative orientation of substituents and protons across the spiro junction, which is critical for understanding its 3D conformation. acdlabs.com
Illustrative ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| C1, C3 | ~35 | ~2.0-2.4 | C4, C8 | H1 ↔ H2, H6, H7 |
| C2 | ~20 | ~1.8-2.2 | C1, C3, C4 | H2 ↔ H1, H3 |
| C4 (Spiro) | ~75 | - | - | - |
| C6, C7 | ~70 | ~3.8-4.2 | C4 | H6 ↔ H1, H7 |
| C8 (C=O) | ~210 | - | - | - |
| C9 | ~45 | ~2.8-3.2 | C4, C8 | H9 ↔ H1, H7 |
For a crystalline sample of this compound, solid-state NMR (ssNMR) provides valuable information that is averaged out in solution. Because molecular tumbling is restricted in the solid state, ssNMR can reveal details about the molecular packing, symmetry in the crystal lattice, and the presence of different polymorphs. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of carbons, which can show distinct resonances for crystallographically inequivalent molecules in the unit cell.
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula C₇H₁₀O₂. The fragmentation pattern observed in techniques like electron impact (EI) MS is crucial for structural confirmation.
The fragmentation of this compound would likely be directed by its two functional groups:
Alpha-Cleavage: The C-C bonds adjacent to the carbonyl group are susceptible to cleavage. ochemacademy.comwikipedia.orgyoutube.com This would involve the breaking of the C4-C8 or C8-C9 bond, leading to the loss of ethylene (B1197577) (from the tetrahydrofuran side) or other neutral fragments. The cleavage of the cyclobutanone ring itself can produce characteristic ions like C₂H₂O⁺ (m/z 42). cdnsciencepub.com
Ether Fragmentation: Cyclic ethers also undergo characteristic fragmentation, often initiated by the ionization of the oxygen atom, followed by ring-opening and subsequent cleavage. nih.govresearchgate.netmiamioh.edu This could lead to the loss of an alkyl radical from the carbon adjacent to the oxygen.
Hypothetical Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment | Fragmentation Pathway |
| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 98 | [C₅H₆O₂]⁺ | Loss of ethylene (C₂H₄) from THF ring |
| 84 | [C₄H₄O₂]⁺ | Cleavage across both rings |
| 70 | [C₄H₆O]⁺ | Ring cleavage and rearrangement |
| 55 | [C₃H₃O]⁺ | α-cleavage at carbonyl group |
| 42 | [C₂H₂O]⁺ | Characteristic cyclobutanone fragment |
Vibrational Spectroscopy Methodologies (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.
FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration. Due to the ring strain in the four-membered ring, this band is expected at a higher frequency (typically 1775-1790 cm⁻¹) compared to a non-strained ketone (~1715 cm⁻¹). Another key absorption would be the C-O-C stretching of the tetrahydrofuran ring, appearing in the 1050-1150 cm⁻¹ region. The various C-H stretching vibrations for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in Raman, though it is typically weaker than in the IR spectrum. The symmetric stretching vibrations of the C-C backbone of the spiro system would be more prominent in the Raman spectrum, providing a characteristic "fingerprint" for the molecule. mdpi.comirb.hr
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H (Aliphatic) | Stretching | 2850-2995 | 2850-2995 |
| C=O (Ketone) | Stretching | 1775-1790 (Strong) | 1775-1790 (Medium) |
| C-O-C (Ether) | Asymmetric Stretch | 1050-1150 (Strong) | Weak |
| C-C | Skeletal Vibrations | (Fingerprint Region) | Strong |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule. mkuniversity.ac.inresearchgate.net If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information on bond lengths, bond angles, and the conformation of the two rings. researchgate.netnih.gov Crucially, since the spirocenter (C4) is a chiral center, X-ray crystallography on an enantiomerically pure sample can determine the absolute configuration (R or S) by analyzing the anomalous dispersion of the X-rays. purechemistry.org This provides an absolute structural reference that is invaluable for stereochemical studies.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to investigate chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. mdpi.com For this compound, the key chromophore is the carbonyl group. The n→π* electronic transition of the ketone is sensitive to its chiral environment and gives rise to a Cotton effect in the CD spectrum. The sign and intensity of this Cotton effect can be used to deduce the absolute configuration of the spirocenter by applying empirical rules like the Octant Rule, which correlates the spatial arrangement of atoms around the carbonyl group to the observed CD signal. chemistnotes.comscribd.comrsc.orgscribd.comstackexchange.com This analysis can be powerfully combined with computational predictions to assign the absolute stereochemistry of the molecule in solution. purechemistry.orgnih.gov
Applications of 5 Oxaspiro 3.4 Octan 8 One in Advanced Organic Synthesis
5-Oxaspiro[3.4]octan-8-one as a Chiral Building Block in Complex Molecule Synthesis
The inherent three-dimensionality and conformational rigidity of spirocyclic systems make them highly valuable as chiral building blocks in the synthesis of complex molecules. wikipedia.orgnih.gov When obtained in an enantiomerically pure form, this compound can serve as a powerful synthon for introducing stereodefined quaternary centers, a common challenge in synthetic chemistry. The synthesis of such chiral building blocks is a critical endeavor in pharmaceutical research due to the increasing demand for single-enantiomer drugs to enhance efficacy. nih.gov
The strategic placement of the oxetane (B1205548) and ketone functionalities allows for stereoselective transformations. For instance, the reduction of the ketone can be directed by the adjacent spiro-oxetane, potentially leading to chiral alcohols with high diastereoselectivity. Subsequent manipulation of the oxetane ring, through nucleophilic ring-opening, can unveil further functionalized chiral fragments. This approach is exemplified in the synthesis of other chiral spirocycles, where existing stereocenters guide the formation of new ones. rsc.org The development of enantioselective routes to spirocyclic ketones is an active area of research, with methods like telescoped flow processes being implemented for sustainable synthesis. rsc.org
The value of chiral spirocycles is not limited to their direct incorporation into a target molecule. They can also serve as templates or scaffolds upon which complexity is built. The rigid spiro[3.4]octane framework of the title compound can enforce a specific spatial arrangement of substituents, which is crucial for achieving high levels of stereocontrol in subsequent reactions. This principle is widely applied in the synthesis of natural products and other biologically active molecules where precise control of stereochemistry is paramount for function.
Utility in the Total Synthesis of Natural Products and Bioactive Analogs
The oxetane motif, although relatively rare in nature, is a key structural component in several biologically active natural products, most notably the potent anticancer agent paclitaxel (B517696) (Taxol). wikipedia.orgresearchgate.net The presence of this strained four-membered ring often imparts significant biological activity, making the development of synthetic routes to oxetane-containing molecules a critical endeavor. researchgate.neteurjchem.comresearchgate.net this compound represents a versatile precursor for the synthesis of analogs of such natural products, where the spirocyclic core can mimic or replace other structural motifs.
The synthesis of complex natural products often relies on the strategic use of key intermediates that contain multiple functional groups poised for further elaboration. umich.edunih.gov The dual functionality of this compound allows for a divergent synthetic approach. The ketone can be a handle for chain extension or the introduction of new ring systems, while the oxetane can be opened by a variety of nucleophiles to yield highly functionalized cyclopentane (B165970) derivatives. For example, the ring-opening of related spiro-oxetanes has been used to access complex scaffolds. rsc.org This strategy is particularly valuable in the synthesis of bioactive analogs, where systematic modification of a lead structure is necessary to optimize its pharmacological profile.
The utility of spiro-oxetanes as intermediates has been demonstrated in the synthesis of various natural products and related structures. For instance, spiro-oxetanes have been employed in the synthesis of maculalactone A, an anti-fouling agent. nih.gov The table below summarizes the application of oxetane-containing building blocks in the synthesis of select natural products.
| Natural Product | Key Synthetic Strategy Involving Oxetane | Reference |
| Paclitaxel (Taxol) | Incorporation of a pre-formed oxetane ring. | wikipedia.org |
| Merrilactone A | Diastereoselective formation of an oxetane ring. | illinois.edu |
| Oxetin | Williamson etherification to form the oxetane ring. | acs.org |
| Laureatin | Utilization of an oxetane precursor in the synthesis. | researchgate.net |
Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries
Spirocyclic compounds are recognized as privileged scaffolds in medicinal chemistry, and the development of synthetic routes to diverse libraries of these molecules is of high interest for drug discovery. nih.govresearchgate.net this compound is an excellent starting material for the generation of diverse heterocyclic compound libraries due to the reactivity of both the ketone and the strained oxetane ring. nih.gov
The ketone functionality can undergo condensation reactions with various binucleophiles to construct a wide range of heterocyclic rings fused to the cyclopentane core. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Furthermore, multicomponent reactions involving the ketone can rapidly generate molecular complexity. The synthesis of spiro-1,3-thiazolidin-4-ones from steroidal ketones is a pertinent example of this strategy. nih.gov
The oxetane ring, being a strained ether, is susceptible to ring-opening reactions under both acidic and nucleophilic conditions. researchgate.net This reactivity can be harnessed to introduce a variety of functional groups and to construct larger heterocyclic systems. For instance, Lewis acid-mediated ring expansion of 3-oxetanone-derived spirocycles has been shown to be a facile method for the synthesis of saturated nitrogen heterocycles like morpholines and piperazines. capes.gov.brunifr.ch A tandem allylic amination/ring-opening strategy for oxetanes has also been developed to synthesize medium-sized heterocycles. rsc.org These transformations, when applied to this compound, could produce a library of novel spirocyclic and fused heterocyclic systems with potential biological activity.
Role in Ligand Design for Asymmetric Catalysis
Chiral ligands are at the heart of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov Spirocyclic scaffolds have emerged as a "privileged" class of backbones for the design of chiral ligands due to their rigid C2-symmetric nature and the well-defined chiral environment they create around a metal center. researchgate.netacs.org Ligands such as SPIROL and those derived from spirobiindane have demonstrated exceptional performance in a variety of asymmetric transformations. umich.eduumich.eduresearchgate.netscispace.comglobethesis.com
This compound, particularly in its chiral form, is a promising precursor for the development of novel chiral ligands. The synthetic strategy would involve the stereoselective transformation of the ketone and oxetane functionalities into coordinating groups, such as phosphines, amines, or oxazolines. For example, the ketone could be converted to a chiral diamine or amino alcohol, which could then be further elaborated into a bidentate or tridentate ligand. The oxetane ring could also be opened stereospecifically to introduce additional coordinating atoms.
The performance of several spiro-based ligands in asymmetric catalysis is highlighted in the table below, underscoring the potential of new ligands derived from this compound.
| Ligand Type | Spirocyclic Backbone | Application in Asymmetric Catalysis | Reference |
| Diphosphine (SDP) | 1,1'-Spirobiindane | Ru-catalyzed hydrogenation of ketones. | acs.org |
| Diphosphine (SFDP) | 9,9'-Spirobifluorene | Rh-catalyzed hydrogenation of olefins. | acs.org |
| Monophosphorus | 1,1'-Spirobiindane | Rh-catalyzed hydroformylation. | acs.org |
| Spiroketal (SPIROL) | Spiroketal | Ir-catalyzed hydroarylation, Pd-catalyzed allylic alkylation. | nih.govumich.edu |
| Bis(oxazoline) | Spiro bis(oxazoline) | Pd-catalyzed O-H insertion reactions. | researchgate.net |
Integration into Materials Science for Polymer and Supramolecular Assembly (Methodological Considerations)
The strained nature of the oxetane ring makes it an ideal monomer for ring-opening polymerization (ROP), leading to the formation of polyethers known as polyoxetanes. wikipedia.orgwikipedia.org These polymers can exhibit a range of interesting properties, making them suitable for various applications in materials science. nih.gov this compound, with its polymerizable oxetane moiety, presents an opportunity to create novel polymers with unique architectures and functionalities.
The cationic ROP of oxetane monomers is a well-established process, often initiated by Lewis acids or other cationic species. researchgate.net For this compound, the polymerization would proceed via the opening of the oxetane ring, leaving the spiro-ketone functionality as a pendant group along the polyether backbone. The presence of the ketone group would significantly influence the properties of the resulting polymer, such as its polarity, solubility, and thermal characteristics. Furthermore, this pendant ketone offers a site for post-polymerization modification, allowing for the introduction of a wide array of other functional groups to tailor the material's properties for specific applications.
The synthesis of polymers from oxetane derivatives with pendant functional groups, such as azobenzenes, has been shown to yield materials with liquid crystalline properties. oup.com Similarly, the polymerization of this compound could lead to polymers with interesting supramolecular assembly behaviors, driven by interactions between the polar ketone groups. Methodologically, the control over the polymerization process, such as the choice of initiator and reaction conditions, would be crucial in determining the molecular weight and polydispersity of the polymer, which in turn dictate its mechanical and thermal properties. google.com The resulting functional polyethers could find applications as specialty polymers, coatings, or as components in more complex supramolecular structures.
Derivatives and Analogues of 5 Oxaspiro 3.4 Octan 8 One: Design and Synthesis
Systematic Exploration of Substituted 5-Oxaspiro[3.4]octan-8-one Derivatives
The systematic exploration of chemical space around the this compound core is fundamental to understanding its potential. This process involves the methodical synthesis of derivative libraries where substituents are varied at specific positions on the scaffold. The goal is to create a diverse set of compounds that allows for a comprehensive evaluation of how structural modifications influence molecular properties.
Research efforts in this area focus on several key points of functionalization:
Substitution on the Cyclopentanone (B42830) Ring: Positions 6, 7, and 8 (the carbonyl carbon) of the cyclopentanone moiety are primary targets for modification. Introducing alkyl, aryl, or functional groups can alter steric bulk, electronic properties, and potential interaction points with biological targets.
Modification of the Oxetane (B1205548) Ring: The oxetane portion of the molecule can also be substituted, typically at positions 1, 2, 3, or 4, to modulate polarity, solubility, and metabolic stability.
Bioisosteric Replacement: The oxygen atom at position 5 can be replaced with other heteroatoms, such as nitrogen or sulfur, to create thia-azaspiro[3.4]octane or azaspiro[3.4]octane analogues, respectively. researchgate.netnih.gov This strategy helps to explore new chemical space and patent opportunities. researchgate.net
The synthesis of these derivatives often employs multi-step sequences starting from common cyclic precursors. researchgate.net For instance, a general approach might involve the construction of a functionalized oxetane building block, which is then used in a cyclization reaction to form the spirocyclic core.
Table 1: Illustrative Library for Systematic Exploration of this compound Derivatives
| Compound ID | Scaffold | R1 (Position 6) | R2 (Position 7) | Modification |
| SOO-001 | This compound | H | H | Parent Compound |
| SOO-002 | This compound | CH₃ | H | Methyl Substitution |
| SOO-003 | This compound | H | Phenyl | Aryl Substitution |
| SOO-004 | This compound | F | F | Gem-difluoro Substitution |
| ASO-001 | 5-Azaspiro[3.4]octan-8-one | H | H | Nitrogen Bioisostere |
| TSO-001 | 5-Thiaspiro[3.4]octan-8-one | H | H | Sulfur Bioisostere |
Design Principles for Novel Spiro-Heterocyclic Analogs with Tunable Properties
The increasing prevalence of spirocyclic motifs in drug discovery is driven by their ability to confer advantageous properties compared to simpler, non-spirocyclic or "flat" aromatic systems. rmit.edu.vn The design of novel analogues of this compound is guided by several key principles aimed at fine-tuning molecular characteristics.
Three-Dimensionality and Conformational Restriction: Spirocycles introduce a rigid, well-defined three-dimensional geometry. This pre-organization of the molecular shape can lead to a more favorable binding entropy when interacting with a biological target, potentially increasing potency and selectivity. rmit.edu.vnnih.gov
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic centers can disrupt planarity, which often leads to improved aqueous solubility and reduced intermolecular stacking. This can positively impact pharmacokinetic properties. For instance, spiro-analogs have demonstrated lower permeability, a feature that can be engineered to limit transit across the blood-brain barrier and reduce central nervous system side effects. nih.gov
Metabolic Stability: The quaternary spiro-carbon is not susceptible to metabolic oxidation, which can block common metabolic pathways and enhance the in-vivo stability and half-life of a compound. rmit.edu.vn
Vectorial Exploration of Chemical Space: Substituents on a spirocyclic scaffold project into space in distinct vectors. This allows chemists to probe and access hard-to-reach pockets within a protein binding site that may not be accessible with flatter molecules. rmit.edu.vn
Table 2: Design Principles and Their Impact on Molecular Properties
| Design Principle | Structural Change Example | Target Property to Tune |
| Increase 3D Character | Introduction of the spiro[3.4]octane core | Potency, Selectivity |
| Conformational Restriction | Rigid oxetane-cyclopentanone fusion | Binding Affinity |
| Modulate Polarity | Substitution with polar groups (e.g., -OH, -NH₂) | Aqueous Solubility, Permeability |
| Enhance Metabolic Stability | Use of the quaternary spiro-carbon | In-vivo Half-life |
| Bioisosteric Replacement | Replacing the oxetane oxygen with nitrogen | Physicochemical Properties, Patentability |
Stereocontrolled Synthesis of Functionalized Derivatives
Many functionalized derivatives of this compound possess one or more stereocenters. As different stereoisomers of a molecule can have vastly different biological activities, the ability to control the three-dimensional arrangement of atoms during synthesis is critical. Stereocontrolled synthesis aims to produce a single, desired stereoisomer in high yield and purity.
Methodologies for achieving stereocontrol in the synthesis of spirocyclic compounds include:
Substrate-Controlled Synthesis: Utilizing existing stereocenters in the starting material to direct the stereochemical outcome of subsequent reactions.
Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to guide a reaction, after which the auxiliary is removed.
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer or diastereomer over others. This approach is highly efficient as a small amount of catalyst can generate a large quantity of the desired product.
Stereospecific Reactions: Using reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. For example, certain cyclization reactions can proceed in a highly stereospecific manner to form the spirocyclic core. nih.gov
The synthesis of diastereomerically pure spirocyclic compounds is a common objective, often confirmed through techniques like NMR spectroscopy and X-ray crystallography. mdpi.com For example, the asymmetric synthesis of related spirocycles has been reported to achieve excellent yields and high diastereomeric ratios (up to 98:2). researchgate.net
Methodological Frameworks for Structure-Property Relationship Studies (excluding specific property data)
Understanding the Structure-Property Relationship (SPR), often referred to as the Structure-Activity Relationship (SAR) in a biological context, is a cornerstone of modern chemical research and drug discovery. spirochem.comcollaborativedrug.com It involves systematically modifying a molecule's structure and observing the effect on its properties to identify key structural features that govern its function. collaborativedrug.comoncodesign-services.com
The methodological framework for conducting these studies is an iterative cycle:
Design and Synthesis: A series of systematically varied analogues of this compound is designed and synthesized. This initial set of compounds is designed to probe the effects of changing specific structural features. oncodesign-services.com
Property Measurement: The synthesized compounds are subjected to a battery of assays to measure the properties of interest (e.g., binding affinity, enzyme inhibition, permeability, solubility).
Data Analysis and Model Building: The relationship between the structural changes and the measured properties is analyzed. This can range from simple qualitative observations to sophisticated quantitative models (QSAR) developed using machine learning and computational chemistry. oncodesign-services.com
Hypothesis Generation: Based on the analysis, hypotheses are formed about which structural features are critical for the desired properties. This analysis helps identify "activity cliffs," where small structural changes lead to significant differences in activity. oncodesign-services.com
Iterative Refinement: The hypotheses are used to design the next generation of compounds, which are then synthesized and tested, restarting the cycle. This iterative process aims to optimize the lead compound's properties. spirochem.com
Computational tools play a vital role in this framework. Molecular modeling techniques such as molecular docking and pharmacophore modeling are used to simulate how molecules interact with their biological targets, providing a rational basis for designing new derivatives. oncodesign-services.comnih.gov These in silico methods help prioritize which compounds to synthesize, saving significant time and resources. nih.gov
Future Research Directions and Emerging Avenues for 5 Oxaspiro 3.4 Octan 8 One Chemistry
Development of Highly Efficient and Selective Catalytic Systems for Synthesis
The synthesis of structurally precise spirocycles like 5-Oxaspiro[3.4]octan-8-one hinges on the development of advanced catalytic systems. Future research will likely focus on moving beyond traditional stoichiometric reagents to more efficient and sustainable catalytic methods that offer high levels of control over stereochemistry and reactivity.
Transition-Metal Catalysis: Homogeneous gold catalysts have emerged as a powerful tool for synthesizing spiroketal natural products. Future work could adapt gold-catalyzed cascade cyclization reactions for the construction of the this compound core. Similarly, palladium-catalyzed spiroketalization of alkynediols represents another promising strategy that could be tailored for this specific target. The development of novel ligands will be crucial to fine-tune the reactivity and selectivity of these metal catalysts.
Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative for creating chiral spirocyclic frameworks. Research into chiral phosphoric acids, amines, or N-heterocyclic carbenes (NHCs) could lead to highly enantioselective methods for synthesizing derivatives of this compound. These catalysts can activate substrates through various modes, enabling cascade reactions that rapidly build molecular complexity from simple precursors.
Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity under mild reaction conditions. Flavoenzyme-driven reactions, which have been shown to form complex spiroketal structures in natural product biosynthesis, could be engineered to produce this compound or its analogues. nih.govnih.gov Future research may involve enzyme screening and directed evolution to develop biocatalysts specifically tailored for this spirocyclic system, representing a green and highly efficient synthetic approach.
| Catalyst Type | Potential Application for this compound | Key Research Focus |
| Transition Metals (Au, Pd) | Catalytic cascade cyclizations | Ligand development, reaction optimization |
| Organocatalysts (e.g., NHCs) | Asymmetric annulation reactions | Catalyst design for high enantioselectivity |
| Biocatalysts (e.g., Flavoenzymes) | Enantioselective oxidative cyclization | Enzyme screening and directed evolution |
Exploration of Novel Reactivity Patterns under Non-Traditional Conditions
Investigating the reactivity of precursors to this compound under non-traditional conditions can unlock novel synthetic pathways that are inefficient or inaccessible using conventional thermal methods. These energy inputs can alter reaction mechanisms and selectivity, providing new tools for synthetic chemists.
Photocatalysis and Electrochemistry: The merger of photoredox catalysis with electrochemistry presents exciting opportunities. sdu.dk These techniques generate reactive radical intermediates under exceptionally mild conditions, which could enable novel cyclization strategies to form the oxetane (B1205548) or cyclopentanone (B42830) rings of the target molecule. Future work could explore visible-light-induced C-H activation or electrochemical oxidation to forge key bonds in the spirocyclic core. researchgate.net
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and mixing, improving safety and scalability. engineering.org.cn For the synthesis of this compound, flow chemistry could enable the use of hazardous reagents or high-energy intermediates safely and efficiently. It is particularly well-suited for photochemical and electrochemical reactions, allowing for precise control of irradiation and electrode surface area. sdu.dknih.govbohrium.com
Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the solvent and reactants. nih.govarxiv.orgillinois.edu Sonochemistry, the application of ultrasound, can promote reactions through acoustic cavitation. These techniques could be explored to improve the efficiency of cyclization and condensation steps in the synthesis of this compound, potentially reducing reaction times from hours to minutes and increasing yields. arxiv.orgresearchgate.net
Integration with Machine Learning and AI for Reaction Prediction and Design
The convergence of synthetic chemistry and artificial intelligence (AI) is set to revolutionize how chemical reactions are discovered and optimized. For a target like this compound, AI and machine learning (ML) can accelerate the development of synthetic routes and predict the outcomes of novel transformations.
Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose novel synthetic pathways to this compound by analyzing vast databases of chemical reactions. engineering.org.cncas.orgbiopharmatrend.comresearchgate.net Machine learning models, including graph neural networks and sequence-to-sequence models, can predict the products of unknown reactions, allowing chemists to evaluate the feasibility of a proposed synthetic step before heading to the lab. researchgate.netengineering.org.cnnih.govillinois.edumdpi.com This predictive power is enhanced when models are trained on diverse and high-quality datasets. cas.org
Stereoselectivity Prediction: One of the most challenging aspects of synthesis is controlling stereochemistry. Future research could focus on developing specialized ML models to quantitatively predict the enantioselectivity of catalytic reactions leading to chiral derivatives of this compound. bohrium.comarxiv.orgrsc.org By training algorithms on datasets of stereoselective reactions, these models can identify the key molecular features of the substrate, catalyst, and reagents that govern the stereochemical outcome. arxiv.orgmpg.de
Automated Synthesis: The integration of AI with robotic platforms enables automated synthesis, where algorithms design a synthetic route and a robot performs the experiments. researchgate.net This "closed-loop" system allows for rapid optimization of reaction conditions for the synthesis of this compound, exploring a wide range of parameters without manual intervention and accelerating the discovery of optimal manufacturing processes. researchgate.net
Computational Design of Architecturally Complex Spiro-Systems
Computational chemistry provides powerful tools to understand and predict molecular behavior, guiding the rational design of new molecules and reactions. For this compound, computational methods can be used to design novel, more complex derivatives with tailored properties.
Density Functional Theory (DFT) Calculations: DFT is a versatile method for calculating the electronic structure of molecules, predicting geometries, reaction energies, and spectroscopic properties. researchgate.netnih.gov Future research will use DFT to investigate the mechanism of catalytic reactions for synthesizing the this compound scaffold. By modeling transition states and reaction pathways, researchers can understand the origins of selectivity and rationally design more efficient catalysts. mdpi.comscispace.com
De Novo Design of Spiro-Systems: By combining quantum chemical methods with AI, it is possible to computationally design entirely new spirocyclic systems based on the this compound framework. mendeley.com Algorithms can generate virtual libraries of architecturally complex molecules and predict their electronic, steric, and pharmacological properties, allowing chemists to prioritize the synthesis of compounds with the highest potential for specific applications.
Application of Emerging Analytical Techniques for In-situ Reaction Monitoring and Characterization
The development of robust and scalable syntheses requires a deep understanding of reaction kinetics, intermediates, and byproducts. Process Analytical Technology (PAT) provides tools for real-time, in-situ monitoring of chemical reactions, offering a level of process understanding that is unattainable with traditional offline analysis. sdu.dknih.govpbworks.comeuropeanpharmaceuticalreview.commdpi.com
In-situ Spectroscopy: Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for the continuous monitoring of the concentration of reactants, intermediates, and products directly in the reaction vessel. mdpi.commt.com Applying these methods to the synthesis of this compound would provide invaluable data on reaction kinetics and mechanism, enabling rapid optimization and ensuring process robustness. mt.comfu-berlin.de
Real-Time Crystallization Monitoring: Since the final step in many syntheses is crystallization, PAT tools are crucial for controlling crystal form, size, and purity. sdu.dknih.goveuropeanpharmaceuticalreview.com Techniques like Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) can monitor particle size and shape in real-time. mdpi.com This allows for the development of a controlled crystallization process for this compound, ensuring consistent product quality.
Advanced Mass Spectrometry: The use of mass spectrometry for continuous analysis of reaction mixtures, for instance through automated sampling, can help identify transient and labile intermediates that are key to understanding the reaction mechanism. fu-berlin.de This detailed mechanistic insight is critical for troubleshooting and optimizing the synthesis of complex molecules like this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxaspiro[3.4]octan-8-one, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions using precursors like 1,3-dichloroacetone or lithium naphthalenide under controlled conditions. A detailed protocol is outlined in Organic Syntheses, Inc., which emphasizes temperature control and stoichiometric precision to avoid side products . Purity optimization requires rigorous purification techniques (e.g., column chromatography, recrystallization) and validation via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. Reproducibility guidelines from the Beilstein Journal of Organic Chemistry recommend documenting reaction parameters (e.g., solvent, catalyst loading) in the experimental section .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify ring strain and sp³ hybridized carbons. Coupling constants in the spirocyclic region (~1.5–2.5 ppm) confirm the bicyclic structure .
- Mass Spectrometry : HRMS validates molecular formula (C₇H₁₀O₂) and exact mass (163.0546 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the oxolane and cyclobutane rings .
Data interpretation must align with computational predictions (e.g., density functional theory) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel ring-opening or functionalization reactions?
- Methodological Answer :
- Molecular Dynamics Simulations : Model steric hindrance and electronic effects at the spiro center to predict regioselectivity in reactions (e.g., nucleophilic attacks) .
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening pathways, such as acid-catalyzed hydrolysis or photochemical rearrangements .
- Comparative Analysis : Validate computational results against experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer :
- Steric Maps : Generate 3D steric maps (e.g., using PyMOL) to visualize spatial constraints at the spiro junction, which may limit access to transition states in Suzuki-Miyaura couplings .
- Electrostatic Potential Analysis : Identify electron-deficient regions via Mulliken charges to predict sites for electrophilic substitutions .
- Experimental Validation : Use kinetic isotope effects (KIE) or Hammett plots to correlate substituent effects with reaction rates .
Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR shifts) and computational models for this compound?
- Methodological Answer :
- Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) between experimental and simulated NMR spectra. Adjust solvent or conformational sampling parameters in DFT calculations .
- Dynamic NMR (DNMR) : Detect conformational equilibria (e.g., ring puckering) that may explain anomalous peaks .
- Collaborative Frameworks : Cross-reference data with open-access repositories (e.g., European Open Science Cloud) to benchmark results against published datasets .
Q. What are the challenges in synthesizing derivatives of this compound with modified ring systems (e.g., nitrogen substitution)?
- Methodological Answer :
- Heteroatom Incorporation : Replace the oxygen atom with nitrogen using reductive amination, but note increased ring strain due to smaller bond angles. Monitor by IR spectroscopy for N-H stretches .
- Ring Expansion : Attempt photochemical [2+2] cycloadditions to generate 7-membered rings, but optimize light intensity and wavelength to avoid side reactions .
- Purity Challenges : Use preparative HPLC to isolate derivatives, as traditional chromatography may fail due to polar functional groups .
Data Presentation and Reproducibility
Q. How should researchers document experimental procedures for this compound to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Include step-by-step synthesis, purification, and characterization steps in the main text or supplementary information. For example, specify catalyst concentrations (e.g., 5 mol% Pd(PPh₃)₄) and reaction times .
- Instrument Calibration : Report NMR spectrometer frequencies (e.g., 400 MHz) and mass spectrometer resolutions (e.g., ±0.001 Da) .
- Data Archiving : Deposit raw spectral data in public repositories (e.g., Figshare) with digital object identifiers (DOIs) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
